molecular formula C14H28O3 B14650861 Dodecyl hydroxyacetate CAS No. 45208-03-5

Dodecyl hydroxyacetate

Cat. No.: B14650861
CAS No.: 45208-03-5
M. Wt: 244.37 g/mol
InChI Key: NTZXNTYGMRLTSA-UHFFFAOYSA-N
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Description

Dodecyl hydroxyacetate is an organic compound that belongs to the class of esters. It is characterized by a long dodecyl chain attached to a hydroxyacetate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl hydroxyacetate can be synthesized through the esterification of dodecanol with glycolic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation or other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyacetate group, leading to the formation of dodecyl glycolate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the hydroxyacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Dodecyl glycolate.

    Reduction: Dodecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecyl hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.

    Biology: It is used in the preparation of biological samples, particularly in the extraction and purification of proteins and other biomolecules.

    Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.

    Industry: It is used in the formulation of personal care products, detergents, and cleaning agents.

Mechanism of Action

The mechanism of action of dodecyl hydroxyacetate is primarily based on its surfactant properties. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and transport of various molecules.

Comparison with Similar Compounds

    Dodecyl acetate: Similar in structure but lacks the hydroxy group, making it less hydrophilic.

    Sodium dodecyl sulfate: An anionic surfactant with a similar dodecyl chain but different functional group, used extensively in detergents and protein solubilization.

    Lauryl acetate: Another ester with a similar dodecyl chain but different functional group, used in fragrances and flavorings.

Uniqueness: Dodecyl hydroxyacetate is unique due to the presence of both a long hydrophobic dodecyl chain and a hydrophilic hydroxyacetate group. This combination provides it with distinct surfactant properties, making it versatile in various applications ranging from industrial formulations to scientific research.

Properties

CAS No.

45208-03-5

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

dodecyl 2-hydroxyacetate

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h15H,2-13H2,1H3

InChI Key

NTZXNTYGMRLTSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CO

Origin of Product

United States

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